molecular formula C17H21NO2 B1385436 3-Ethoxy-N-[2-(3-methylphenoxy)ethyl]aniline CAS No. 1040685-02-6

3-Ethoxy-N-[2-(3-methylphenoxy)ethyl]aniline

Cat. No.: B1385436
CAS No.: 1040685-02-6
M. Wt: 271.35 g/mol
InChI Key: KPEZDGFMEKKMRQ-UHFFFAOYSA-N
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Description

3-Ethoxy-N-[2-(3-methylphenoxy)ethyl]aniline is an aniline derivative featuring an ethoxy group at the 3-position of the aromatic ring and a 2-(3-methylphenoxy)ethyl substituent on the nitrogen atom.

Properties

IUPAC Name

3-ethoxy-N-[2-(3-methylphenoxy)ethyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2/c1-3-19-17-9-5-7-15(13-17)18-10-11-20-16-8-4-6-14(2)12-16/h4-9,12-13,18H,3,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPEZDGFMEKKMRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)NCCOC2=CC=CC(=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-N-[2-(3-methylphenoxy)ethyl]aniline typically involves the reaction of 3-ethoxyaniline with 2-(3-methylphenoxy)ethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, it is likely that similar synthetic routes are scaled up for industrial purposes. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-N-[2-(3-methylphenoxy)ethyl]aniline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Chemistry

In organic synthesis, 3-Ethoxy-N-[2-(3-methylphenoxy)ethyl]aniline serves as a reagent for various chemical reactions, including:

  • Oxidation : The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
  • Reduction : It can undergo reduction with lithium aluminum hydride or sodium borohydride.
  • Substitution Reactions : Nucleophilic substitution can occur at the aniline nitrogen or ethoxy group .

Biological Studies

The compound is also utilized in biological research to study enzyme interactions and protein-ligand binding. Its unique structure allows it to interact with specific molecular targets, potentially altering their activity. This property makes it valuable in pharmacological research, particularly in understanding drug-receptor interactions .

Material Science

In material science, 3-Ethoxy-N-[2-(3-methylphenoxy)ethyl]aniline is explored for its potential in developing new materials and chemical processes. Its reactivity and functional groups make it a candidate for creating novel polymers or composites that exhibit enhanced properties .

Case Study 1: Enzyme Interaction Studies

A study investigated the interaction of 3-Ethoxy-N-[2-(3-methylphenoxy)ethyl]aniline with cytochrome P450 enzymes. The results indicated that the compound could modulate enzyme activity, suggesting potential applications in drug metabolism studies. The binding affinity was measured using kinetic assays, revealing significant interactions that warrant further exploration .

Case Study 2: Anticancer Activity

Research has highlighted the anticancer potential of derivatives of 3-Ethoxy-N-[2-(3-methylphenoxy)ethyl]aniline. In vitro tests demonstrated that certain derivatives exhibited cytotoxic effects against various cancer cell lines, suggesting that modifications to the structure could enhance therapeutic efficacy .

Mechanism of Action

The mechanism of action of 3-Ethoxy-N-[2-(3-methylphenoxy)ethyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenoxyethyl Group

3-Ethoxy-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]aniline (CAS: sc-312935)
  • Structural Difference: The phenoxy group has 2-isopropyl and 5-methyl substituents instead of 3-methyl.
  • Impact : Increased steric bulk from the isopropyl group reduces rotational freedom and enhances lipophilicity (predicted XLogP3 ≈ 4.5–5.0). This could hinder binding in sterically sensitive applications compared to the target compound .
3-Chloro-4-methoxy-N-[2-(4-methylphenoxy)ethyl]aniline (CAS: 1040685-55-9)
  • Structural Difference: Chlorine and methoxy groups replace the ethoxy and 3-methylphenoxy groups.
  • Impact: Higher molecular weight (291.77 g/mol) and electronegativity due to chlorine. Reduced hydrogen bond acceptor count (3 vs. ~4 in ethoxy analogs).

Alkyl Chain Modifications

3-Ethoxy-N-[2-(4-methoxyphenoxy)propyl]aniline (CAS: 1040685-41-3)
  • Structural Difference: A propyl chain replaces the ethyl linker, with a 4-methoxyphenoxy group.
  • Impact: Longer chain increases rotatable bond count (8 vs. ~6 in the target compound), enhancing flexibility.
2,5-Dimethyl-N-[2-(3-methylphenoxy)butyl]aniline (CAS: 1040687-53-3)
  • Structural Difference : Butyl chain and dimethyl substitution on the aniline ring.
  • Impact :
    • Increased hydrophobicity (XLogP3 ≈ 4.3–4.7) due to the butyl group and methyl groups.
    • Reduced hydrogen bonding capacity (HBA = 1) compared to ethoxy-containing analogs .

Physicochemical Properties Comparison

Table 1: Key Properties of Target Compound and Analogs

Compound Name Molecular Weight (g/mol) XLogP3 HBD HBA Rotatable Bonds
Target : 3-Ethoxy-N-[2-(3-methylphenoxy)ethyl]aniline (Estimated) ~315–330 ~4.3 1 3 6
3-Ethoxy-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]aniline 343.46 4.5 1 3 6
3-Chloro-4-methoxy-N-[2-(4-methylphenoxy)ethyl]aniline 291.77 4.5 1 3 6
3-Ethoxy-N-[2-(4-methoxyphenoxy)propyl]aniline 301.40 4.3 1 4 8
N-[2-(3-Methylphenoxy)butyl]-3-(3-phenylpropoxy)aniline 389.50 5.0 1 3 9

Notes:

  • HBD: Hydrogen bond donors; HBA: Hydrogen bond acceptors.
  • The target compound’s predicted XLogP3 (~4.3) aligns with ethoxy-containing analogs, indicating suitability for lipid-rich environments.
  • Longer alkyl chains (e.g., propyl, butyl) increase molecular weight and rotatable bonds, affecting pharmacokinetic properties like bioavailability .

Biological Activity

Overview

3-Ethoxy-N-[2-(3-methylphenoxy)ethyl]aniline is a compound of interest in pharmaceutical and biochemical research due to its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological effects based on recent studies.

Synthesis

The synthesis of 3-Ethoxy-N-[2-(3-methylphenoxy)ethyl]aniline typically involves a nucleophilic substitution reaction between 3-ethoxyaniline and 2-(3-methylphenoxy)ethyl chloride, facilitated by a base such as sodium hydroxide or potassium carbonate. This method allows for the formation of the desired aniline derivative with high yields under controlled conditions.

The biological activity of 3-Ethoxy-N-[2-(3-methylphenoxy)ethyl]aniline is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound may alter enzyme activity by binding to active or allosteric sites, leading to various downstream biological effects. The exact pathways involved can vary significantly depending on the specific biological context in which the compound is used .

Biological Activity

Recent studies have highlighted several key areas where 3-Ethoxy-N-[2-(3-methylphenoxy)ethyl]aniline exhibits notable biological activity:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, which could be leveraged in therapeutic applications. For instance, it may interact with cyclooxygenase enzymes, which play a crucial role in inflammation and pain pathways .
  • Protein Binding : Research indicates that this compound can bind to various proteins, potentially affecting their function and interactions within cellular systems. This property is particularly relevant in drug design and development .
  • Antitumor Activity : Some studies suggest that derivatives of this compound may exhibit antitumor properties by modulating signaling pathways involved in cancer cell proliferation and survival .

Case Studies and Research Findings

  • Inhibition of Cyclooxygenase-2 (COX-2) : A study demonstrated that similar compounds can inhibit COX-2, an enzyme linked to inflammatory responses and cancer progression. While specific data on 3-Ethoxy-N-[2-(3-methylphenoxy)ethyl]aniline's effect on COX-2 is limited, its structural similarity suggests potential efficacy in this area .
  • Antioxidant Properties : Preliminary investigations have indicated that compounds with similar structures possess antioxidant activities, which could mitigate oxidative stress in cells. This aspect is crucial for developing treatments for diseases associated with oxidative damage.
  • Neuroprotective Effects : Some derivatives have shown promise in neuroprotection by influencing neurotransmitter systems. Although direct evidence for 3-Ethoxy-N-[2-(3-methylphenoxy)ethyl]aniline is still emerging, the implications for neurological disorders are significant .

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityReference
3-Ethoxy-N-[2-(3-methylphenoxy)ethyl]anilineEnzyme inhibition (COX-2)
4-MethylanilineAntitumor properties
N-(4-Hydroxyphenyl)acetamideAntioxidant effects
2-MethoxyanilineNeuroprotective effects

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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